Magnesium dodecanoate

Description

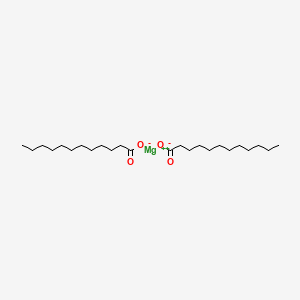

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H46MgO4 |

|---|---|

Molecular Weight |

422.9 g/mol |

IUPAC Name |

magnesium;dodecanoate |

InChI |

InChI=1S/2C12H24O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 |

InChI Key |

BJZBHTNKDCBDNQ-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for Magnesium Dodecanoate Formation

Conventional Synthetic Routes for Magnesium Dodecanoate (B1226587)

The preparation of magnesium dodecanoate is primarily accomplished through two main conventional pathways: ion exchange reactions, known as metathesis, and the direct reaction of dodecanoic acid or its precursors with a magnesium source.

Metathesis, or double displacement, reactions are a common and straightforward method for synthesizing insoluble salts like this compound. This method typically involves the reaction of a soluble dodecanoate salt with a soluble magnesium salt in a suitable solvent, most commonly water. The low solubility of this compound in aqueous media drives the reaction forward, leading to its precipitation.

A representative aqueous metathesis synthesis involves a two-step process. First, dodecanoic acid is saponified with a strong base, such as sodium hydroxide (B78521) (NaOH), to form sodium dodecanoate. Subsequently, a soluble magnesium salt, like magnesium chloride (MgCl₂), is added to the sodium dodecanoate solution. The magnesium ions (Mg²⁺) and dodecanoate anions ((C₁₁H₂₃COO)⁻) combine and precipitate out of the solution as this compound, while the sodium and chloride ions remain in the aqueous phase. nih.govrsc.org

A typical laboratory procedure is as follows:

Dodecanoic acid is melted in water at an elevated temperature (e.g., 80 °C). nih.govrsc.org

An excess of sodium hydroxide is added to the melted dodecanoic acid to ensure complete conversion to sodium dodecanoate. nih.govrsc.org

A stoichiometric amount of magnesium chloride is then added to the resulting sodium dodecanoate slurry, leading to the formation of a this compound precipitate. nih.govrsc.org

The formation of a stable salt byproduct, such as sodium chloride (NaCl), provides a significant thermodynamic driving force for this type of reaction. rsc.org While aqueous media are common, non-aqueous solvents could also be employed, particularly if the reactants have better solubility or to control the morphology of the precipitated product. The principles of metathesis reactions are widely applied in inorganic synthesis to produce materials with small reaction energies that are otherwise challenging to prepare via traditional solid-state routes. rsc.org

This compound can also be synthesized by the direct reaction of dodecanoic acid with a basic magnesium compound, such as magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂). This acid-base neutralization reaction yields this compound and water (or other byproducts depending on the magnesium source).

The direct reaction with magnesium hydroxide follows the stoichiometry: 2 C₁₁H₂₃COOH + Mg(OH)₂ → (C₁₁H₂₃COO)₂Mg + 2 H₂O

This one-pot method is advantageous as it can eliminate intermediate steps and reduce the formation of byproducts.

Another direct pathway involves the use of active magnesium oxide. researchgate.netsemanticscholar.org In one variation, overbased this compound is synthesized by reacting dodecanoic acid with magnesium oxide in a toluene/ethanol solvent mixture. researchgate.netsemanticscholar.org This process is conducted in the presence of carbon dioxide (CO₂) and uses ammonia (B1221849) solution as a catalyst. researchgate.netsemanticscholar.org The term "overbased" refers to the incorporation of a colloidal dispersion of excess magnesium carbonate within the magnesium soap structure, which imparts a high total base number (TBN), a desirable property for applications like lubricant detergents. researchgate.netsemanticscholar.org The limited water-solubility of medium-chain fatty acids like dodecanoic acid can present challenges in large-scale preparations, potentially leading to the formation of emulsions or suspensions. google.com

Table 1: Comparison of Conventional Synthetic Routes for this compound

| Synthesis Route | Reactants | Typical Solvents | Key Features |

|---|---|---|---|

| Metathesis | Sodium dodecanoate, Magnesium chloride | Water | Precipitation-driven; forms salt byproduct (e.g., NaCl). nih.govrsc.orgrsc.org |

| Direct Reaction | Dodecanoic acid, Magnesium hydroxide | - | One-pot synthesis; byproduct is water. |

| Direct Reaction | Dodecanoic acid, Magnesium oxide | Toluene/Ethanol | Can be used to produce overbased detergents; requires a catalyst (ammonia) and CO₂. researchgate.netsemanticscholar.org |

Mechanistic Investigations of this compound Synthesis

The study of reaction mechanisms provides insight into the fundamental steps of a chemical transformation, including its kinetics and the influence of various parameters. While detailed mechanistic studies specifically for this compound synthesis are not extensively reported in the provided literature, general principles of related reactions can be applied.

The kinetics of salt formation from fatty acids often depend on factors such as the solubility of the reactants and the physical state of the reaction mixture. For the direct reaction of dodecanoic acid with a solid base like MgO, the reaction is heterogeneous. The rate may be limited by the mass transfer of the acid to the surface of the oxide or by the intrinsic surface reaction rate.

In a related study on the formation of magnesium sulfate (B86663) from magnesium hydroxide, the reaction was found to follow second-order kinetics. nstproceeding.com Such studies typically involve monitoring the concentration of reactants or products over time at various temperatures to determine the reaction rate constant (k) and the activation energy (Ea). nstproceeding.com For the synthesis of this compound, the rate-determining step would likely be the proton transfer from the carboxylic acid to the magnesium base or, in metathesis, the nucleation and growth of the this compound crystals from the solution. The low water solubility of dodecanoic acid can make large-scale aqueous reactions difficult, potentially forming emulsions that affect reaction rates. google.com

Reaction conditions and the presence of catalysts can significantly impact the synthesis of this compound, affecting reaction rate, yield, and product properties.

Temperature: In the metathesis reaction, temperature influences the solubility of reactants and the kinetics of precipitation. The initial saponification of dodecanoic acid is performed at an elevated temperature (80 °C) to melt the acid and increase the reaction rate. nih.govrsc.org In direct reactions, such as the ketonic decarboxylation where this compound is an intermediate, temperature is a critical parameter, with higher temperatures generally increasing the reaction rate. nih.govrsc.org

Solvents: The choice of solvent is crucial. In metathesis, water is commonly used to dissolve the ionic precursors. nih.govrsc.org In the synthesis of overbased this compound, a toluene/ethanol mixture is employed as the solvent system. researchgate.netsemanticscholar.org

Catalysts: While the direct neutralization reaction may not require a catalyst, specific syntheses can be enhanced by their use. For instance, in the production of overbased magnesium fatty acids, including dodecanoate, an ammonia solution is used as a catalyst to facilitate the reaction between the fatty acid, MgO, and CO₂. researchgate.netsemanticscholar.org In other contexts, magnesium itself, often in the form of MgO, can act as a catalyst for reactions involving carboxylic acids. nih.govresearchgate.net

This compound as an Intermediate or Byproduct in Complex Chemical Transformations

This compound is not only a target product of synthesis but can also be formed as a reactive intermediate or a byproduct in other chemical processes. wikipedia.orggantrade.com A notable example is the ketonic decarboxylation of dodecanoic acid when catalyzed by magnesium oxide (MgO). nih.govrsc.org

In this reaction, which is used to produce 12-tricosanone (B1203296), dodecanoic acid reacts with the surface of the heterogeneous MgO catalyst. nih.govrsc.org Spectroscopic analysis, including X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR), has provided evidence for the formation of this compound as a surface species on the MgO catalyst. nih.gov The interaction involves the adsorption of dodecanoic acid onto the catalyst surface, leading to the formation of a magnesium-dodecanoate complex. nih.govresearchgate.net This carboxylate species is considered a key intermediate in the catalytic cycle of ketonization. nih.gov The presence of this compound was confirmed by comparing the XRD patterns of the catalyst after exposure to dodecanoic acid with that of a separately synthesized this compound standard, both showing a characteristic diffraction peak. nih.govrsc.org

The formation of this compound as an intermediate highlights the reactivity of the MgO surface and its role in activating the carboxylic acid for subsequent decarboxylation and ketone formation. nih.gov It also demonstrates that in certain catalytic systems, the intended product formation proceeds through the transient formation of metal carboxylates.

Role in Ketonic Decarboxylation Processes

In the context of heterogeneous catalysis, the process begins with the adsorption of dodecanoic acid onto the surface of the MgO catalyst. nih.gov This initial step involves a reaction between the acid and the basic MgO surface, leading to the formation of this compound as a surface-bound carboxylate species. nih.gov This formation is a critical precursor to the subsequent decarboxylation and ketone formation. The general mechanism is considered a type of deoxygenation reaction that increases the carbon chain length while removing oxygen. nih.gov

The thermal decomposition of this this compound intermediate is the key step that yields the final ketone product. Studies have shown that magnesium stearate (B1226849), a similar long-chain magnesium carboxylate, can be heated to produce stearone, illustrating the viability of this pathway. wikipedia.org For dodecanoic acid, the this compound intermediate decomposes under heat to form 12-tricosanone. nih.gov Research using MgO as a catalyst for the ketonic decarboxylation of dodecanoic acid has been conducted at temperatures between 250°C and 300°C. nih.gov The presence of the MgO catalyst is essential, as thermal conversion of dodecanoic acid to 12-tricosanone does not occur to any significant degree without it. nih.gov

The efficiency of the conversion is influenced by reaction parameters such as temperature and catalyst loading. The table below summarizes the yield of 12-tricosanone from dodecanoic acid using different loads of a 50 nm MgO catalyst over one hour.

| Temperature (°C) | Catalyst Load (% w/w) | 12-Tricosanone Yield (%) |

| 250 | 1 | ~18 |

| 250 | 3 | ~22 |

| 250 | 5 | ~25 |

| 280 | 1 | ~40 |

| 280 | 3 | ~48 |

| 280 | 5 | ~55 |

| 300 | 1 | ~60 |

| 300 | 3 | ~70 |

| 300 | 5 | ~75 |

| Data derived from research on ketonic decarboxylation of dodecanoic acid using a 50 nm MgO catalyst. nih.gov |

Surface Species Formation During Chemical Reactions

The formation of this compound as a surface species is a key mechanistic step in the MgO-catalyzed ketonic decarboxylation of dodecanoic acid. nih.gov When dodecanoic acid comes into contact with an MgO catalyst, it adsorbs onto the catalyst surface, forming magnesium carboxylate species. nih.gov This has been confirmed through various analytical techniques, including Powder X-ray Diffraction (PXRD) and Fourier-Transform Infrared Spectroscopy (FTIR). nih.gov

PXRD analysis of MgO samples that have been in contact with dodecanoic acid reveals an additional diffraction peak at approximately 28°, which is not present in the pure MgO. nih.gov This peak corresponds to the diffraction pattern of a separately prepared this compound sample, confirming the formation of this carboxylate on the catalyst surface. nih.gov

FTIR spectroscopy provides further evidence for the formation of these surface species. In a comparative analysis, the spectrum of pure this compound exhibits sharp peaks at 1567 cm⁻¹ and 1450 cm⁻¹, which are assigned to the antisymmetric and symmetric stretching of the carboxylate (COO⁻) bonds, respectively. nih.gov These same characteristic stretching bands are observed on MgO samples after they have been exposed to dodecanoic acid, indicating the adsorption of the carboxylate species onto the catalyst surface. nih.gov

Thermogravimetric analysis (TGA) also supports the initial formation of this compound on the catalyst. The TGA curve for pure this compound shows a decomposition onset that is similar to that of the MgO catalyst after it has been treated with dodecanoic acid. nih.gov This suggests that the decomposition of the surface-adsorbed carboxylate is a key thermal event during the reaction, with decomposition occurring from approximately 290°C up to 400°C. nih.gov

The formation of carboxylate species is not limited to reactions with metal oxides. Studies on other metal surfaces have also shown the formation of carboxylates from related compounds. For instance, carboxylate species can be formed from the decomposition of esters like ethyl laurate on gold and Al-Mg alloy surfaces, or from the reaction of alcohols like dodecanol (B89629) on oxygen-rich metal surfaces. surfacesciencewestern.com

Characterization Data for this compound Surface Species

| Analytical Technique | Observation | Interpretation |

| PXRD | Extra diffraction peak at ~28° on MgO after contact with dodecanoic acid. nih.gov | Formation of this compound on the catalyst surface. nih.gov |

| FTIR | Sharp peaks at 1567 cm⁻¹ (antisymmetric) and 1450 cm⁻¹ (symmetric) on treated MgO. nih.gov | Presence of COO⁻ stretching bands confirms adsorbed carboxylate species. nih.gov |

| TGA | Similar decomposition onset temperature for pure Mg dodecanoate and treated MgO (~290 °C). nih.gov | Sorption of the acid occurs as an initial step, forming a surface carboxylate that later decomposes. nih.gov |

Advanced Structural Elucidation of Magnesium Dodecanoate

Crystallographic Analysis of Magnesium Dodecanoate (B1226587)

Crystallographic techniques are essential in determining the three-dimensional arrangement of atoms within the solid state of magnesium dodecanoate, revealing details about its crystal lattice, molecular packing, and the coordination environment of the magnesium ion.

Notably, the presence of a prominent diffraction peak at a low 2θ angle corresponds to a large d-spacing, which is characteristic of the long-chain nature of the dodecanoate anion. For magnesium laurate (a synonym for this compound), a long-spacing average planar distance of 32.46 Å has been reported researchgate.net. This significant spacing is indicative of a layered structure, which is further discussed in section 3.1.4.

The identification of crystalline phases is a critical quality control parameter, as different crystalline forms (polymorphs) can exhibit distinct physical properties. PXRD is instrumental in distinguishing between these forms, as well as identifying any impurities present in the sample fda.govresearchgate.netfrontiersin.org.

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

|---|---|---|---|

| Low Angle | ~32.46 | Strong | (00l) |

| Intermediate Angles | Variable | Medium to Weak | (hkl) |

| High Angles | Variable | Weak | (hk0) |

Single crystal X-ray diffraction (SCXRD) provides the most definitive information about the atomic arrangement and coordination geometry of a compound. Although a specific single-crystal structure determination for this compound is not available in the provided search results, the coordination chemistry of magnesium with carboxylate ligands has been studied in other systems, allowing for well-founded inferences mdpi.comnih.gov.

In magnesium carboxylate complexes, the magnesium ion (Mg²⁺) typically exhibits a preference for an octahedral coordination geometry frontiersin.orgmaterialsproject.org. This means the central magnesium atom is coordinated to six oxygen atoms from the carboxylate groups of the dodecanoate anions or from water molecules in the case of hydrated forms. The dodecanoate anion can coordinate to the magnesium ion in several ways, including monodentate, bidentate chelating, or bidentate bridging modes. The latter is common in the formation of coordination polymers researchgate.netscribd.com.

In the solid state, these coordination polyhedra link together to form one-, two-, or three-dimensional networks. For long-chain carboxylates like dodecanoate, a layered structure is highly probable, where planes of magnesium ions are bridged by the carboxylate groups, and the long hydrocarbon tails extend outwards from these planes iucr.org.

This compound, like other metal soaps, can likely exist in different crystalline forms, known as polymorphs, as well as in anhydrous and hydrated states. Polymorphism arises from different packing arrangements of the molecules in the crystal lattice. These different forms can have distinct physical properties, such as melting point, solubility, and stability.

The presence of water molecules in the crystal lattice leads to the formation of hydrates. For the closely related magnesium stearate (B1226849), several hydrated forms (monohydrate, dihydrate, and trihydrate) have been identified, in addition to an anhydrous form. It is plausible that this compound exhibits similar behavior, forming stable hydrates. The water molecules in these structures can be coordinated directly to the magnesium ion or be present as lattice water, held in place by hydrogen bonds. The state of hydration can significantly influence the material's properties.

The transitions between anhydrous and hydrated forms, or between different polymorphs, can often be induced by changes in temperature and humidity. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), often used in conjunction with PXRD, are crucial for studying these transformations.

The molecular structure of this compound, with its ionic head (the magnesium carboxylate group) and long, nonpolar hydrocarbon tail, predisposes it to forming lamellar, or layered, structures in the solid state iucr.org. This is strongly supported by PXRD data, which shows a characteristic long spacing of approximately 32.46 Å researchgate.net.

In this arrangement, it is proposed that the magnesium ions form planes, coordinated and bridged by the carboxylate groups of the dodecanoate anions. The long, aliphatic chains (C₁₁H₂₃) of the dodecanoate molecules then extend outwards, perpendicular to these ionic planes, in a tail-to-tail arrangement, creating nonpolar interlayers. This results in a double-layer structure iucr.org. The interlayer spacing is determined by the length of two fully extended dodecanoate chains. The observed long spacing from PXRD corresponds to the thickness of this bilayer. Such layered structures are common for metal soaps and are responsible for many of their properties, including their lubricating characteristics.

Vibrational Spectroscopic Characterization of this compound

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful tool for characterizing the functional groups and bonding nature within this compound.

The FTIR spectrum of this compound provides significant information about its molecular structure, particularly the nature of the bond between the magnesium ion and the carboxylate group of the dodecanoate anion. A key diagnostic feature is the comparison of its spectrum to that of the parent dodecanoic (lauric) acid researchgate.net.

In the spectrum of dodecanoic acid, a characteristic broad absorption band due to the O-H stretching of the carboxylic acid dimer is observed around 2500-3300 cm⁻¹, and a strong C=O stretching vibration of the carbonyl group appears around 1700 cm⁻¹ researchgate.net. Upon formation of the magnesium salt, these bands disappear. This indicates the deprotonation of the carboxylic acid group and the formation of the carboxylate anion (COO⁻) researchgate.net.

The most important feature in the FTIR spectrum of this compound is the appearance of two new strong absorption bands corresponding to the carboxylate group's vibrations:

Asymmetric stretching vibration (νₐₛ(COO⁻)): This band typically appears in the range of 1540-1600 cm⁻¹ researchgate.net.

Symmetric stretching vibration (νₛ(COO⁻)): This band is observed in the region of 1412-1430 cm⁻¹ researchgate.net.

The positions of these two bands and the separation between them (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate group to the magnesium ion. The ionic character of the Mg-O bond is confirmed by the presence of these distinct carboxylate stretching frequencies, which differ significantly from the C=O and C-O stretching frequencies of the covalent carboxylic acid group researchgate.net. The aliphatic portion of the molecule is characterized by C-H stretching vibrations typically observed between 2800 and 3000 cm⁻¹ and bending vibrations around 1470 cm⁻¹ (scissoring) and 720 cm⁻¹ (rocking).

| Vibrational Mode | Dodecanoic Acid (cm⁻¹) | This compound (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H stretch | ~2500-3300 (broad) | Absent | Carboxylic acid dimer |

| C=O stretch | ~1700 | Absent | Carboxylic acid carbonyl |

| νₐₛ(COO⁻) | - | ~1540-1600 | Asymmetric carboxylate stretch |

| νₛ(COO⁻) | - | ~1412-1430 | Symmetric carboxylate stretch |

| C-H stretch | ~2800-3000 | ~2800-3000 | Aliphatic C-H |

Raman Spectroscopy for Complementary Vibrational Modes and Structural Insights

Raman spectroscopy serves as a valuable tool for investigating the vibrational modes of this compound, providing information that is complementary to infrared (IR) spectroscopy. While no specific Raman spectra for this compound are readily available in the reviewed literature, the expected vibrational modes can be inferred from the known spectra of long-chain carboxylates and related magnesium compounds.

The Raman spectrum of this compound is expected to be dominated by vibrations of the hydrocarbon chain and the carboxylate group. Key vibrational modes anticipated include:

C-H Stretching: Strong bands in the 2800-3000 cm⁻¹ region arising from the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups of the dodecanoate aliphatic chain.

COO⁻ Symmetric Stretching: A strong, characteristic band for the symmetric stretching of the carboxylate group, typically observed in the region of 1400-1450 cm⁻¹. This band is often more intense in the Raman spectrum than in the IR spectrum.

CH₂ Deformation: A series of bands in the 1300-1460 cm⁻¹ region corresponding to the scissoring and twisting modes of the methylene (B1212753) groups in the aliphatic chain.

C-C Stretching: Bands in the 1000-1200 cm⁻¹ region associated with the stretching vibrations of the carbon-carbon single bonds within the dodecanoate backbone.

Mg-O Vibrations: Low-frequency modes corresponding to the vibrations of the magnesium-oxygen bonds are also expected, providing insight into the coordination environment of the magnesium ion.

The analysis of these vibrational modes, including their precise frequencies, intensities, and polarization characteristics, can offer significant insights into the molecular structure, conformational order of the aliphatic chains, and the nature of the coordination between the magnesium ion and the carboxylate groups.

Surface-Enhanced Vibrational Spectroscopy for Interfacial Species

Surface-Enhanced Vibrational Spectroscopy, encompassing techniques such as Surface-Enhanced Raman Scattering (SERS) and Surface-Enhanced Infrared Absorption (SEIRA), provides exceptional sensitivity for studying molecules adsorbed on or near nanostructured metal surfaces. These techniques are particularly useful for probing the structure and orientation of interfacial species.

Despite the potential of these methods for analyzing the behavior of this compound at interfaces, a review of the current scientific literature did not yield specific studies applying SERS or SEIRA to this compound. Such studies would be invaluable for understanding the adsorption mechanisms, molecular orientation, and interactions of this compound on various surfaces, which is critical for its applications in areas like lubrication and surface coating.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in both the solid state and in solution.

Solid-State ¹³C NMR for Carbonyl and Aliphatic Chain Conformations

The solid-state ¹³C NMR spectrum of a long-chain magnesium carboxylate like this compound is expected to show distinct resonances for the carbonyl carbon and the various carbons of the aliphatic chain. The chemical shifts of these carbons are sensitive to the crystalline packing and the conformation of the molecule.

Table 1: Representative ¹³C Chemical Shifts for Magnesium Stearate (as a proxy for this compound)

| Carbon Atom | Chemical Shift (ppm) |

| Carbonyl (C=O) | ~180 |

| Methylene (internal CH₂) | ~34 |

| Methylene (α to C=O) | ~32 |

| Methylene (β to C=O) | ~25 |

| Terminal Methyl (CH₃) | ~14 |

Note: The chemical shifts are approximate and can vary depending on the crystalline form and hydration state of the sample.

Analysis of the ¹³C NMR spectrum, including techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), can reveal information about the presence of different polymorphs, the degree of crystallinity, and the conformational order of the aliphatic chains. The width of the NMR signals can also provide insights into the molecular mobility within the solid state.

Solution-State NMR for Molecular Dynamics and Interactions

Solution-state NMR spectroscopy is a powerful tool for studying the structure, dynamics, and interactions of molecules in solution. However, detailed solution-state NMR studies specifically focusing on the molecular dynamics and intermolecular interactions of this compound are not extensively reported in the available literature.

In a suitable solvent, this compound would be expected to exist in various states, including dissociated ions (Mg²⁺ and dodecanoate anions), ion pairs, and larger aggregates or micelles, depending on the concentration and the nature of the solvent. ¹H and ¹³C NMR spectroscopy could be employed to study these phenomena.

For instance, changes in the chemical shifts and relaxation times of the protons and carbons in the dodecanoate chain upon aggregation could provide insights into the micellization process. The critical micelle concentration (CMC) could potentially be determined by monitoring changes in NMR parameters as a function of concentration. Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be used to probe the spatial proximity of different parts of the dodecanoate molecules within an aggregate, providing information about their packing and conformation. The interaction of the magnesium ion with the carboxylate head group could also be investigated using ²⁵Mg NMR, although this is often challenging due to the quadrupolar nature of the ²⁵Mg nucleus.

Morphological and Microstructural Characterization

The macroscopic properties and performance of this compound are often dictated by its particle morphology, size, and aggregation behavior.

Scanning Electron Microscopy (SEM) for Particle Morphology and Aggregation

Scanning Electron Microscopy (SEM) is a widely used technique for visualizing the surface morphology of solid materials at the micro- and nanoscale. While specific SEM studies on this compound are limited, extensive research on the closely related magnesium stearate provides valuable insights into the expected morphology.

Studies on magnesium stearate have revealed a variety of particle morphologies, which are highly dependent on the manufacturing process and the degree of hydration. pharmtech.comnih.gov Commonly observed morphologies include:

Flake-like or Plate-like Structures: This is a very common morphology for magnesium stearate, often described as resembling a "deck of cards". pharmtech.com These flakes can vary in size and thickness.

Agglomerates: Primary particles often form larger agglomerates of irregular shape and size. The degree of aggregation can influence the bulk properties of the powder, such as its flowability and bulk density. researchgate.net

Needle-like Crystals: In some hydrated forms, magnesium stearate can exhibit a needle-like or acicular crystal habit. nih.gov

Given the chemical similarity, it is reasonable to expect that this compound would exhibit comparable morphologies, such as flakes, plates, and agglomerates. The specific morphology would likely be influenced by its synthesis route and any subsequent processing steps. SEM analysis is crucial for understanding how these morphological features impact the material's performance in various applications, for example, its effectiveness as a lubricant or release agent is often linked to its particle shape and size distribution. pharmtech.compharmaexcipients.com Furthermore, SEM can be used to observe the extent of particle aggregation, which plays a significant role in the powder's handling and processing characteristics. researchgate.netmdpi.com

Transmission Electron Microscopy (TEM) for Nanoscale Features and Crystal Habit

Transmission Electron Microscopy (TEM) stands as a powerful analytical technique for characterizing the nanoscale features and crystal habit of materials. This method utilizes a beam of electrons transmitted through an ultra-thin specimen to form an image, providing significantly higher resolution than light microscopy. In the context of this compound, TEM could offer invaluable insights into its particulate morphology, size distribution, and crystalline nature at the nanoscale.

While direct and specific TEM studies on this compound are not extensively available in the reviewed literature, the principles of the technique and its application to analogous metal-organic compounds and nanoparticles allow for a projection of its potential analytical capacity. For instance, TEM analysis of other magnesium-containing nanoparticles has successfully revealed detailed morphological characteristics.

Should this compound be synthesized or processed to exist in a nanoparticulate form, TEM would be the premier technique to directly visualize individual particles. This visualization would enable the determination of key parameters such as particle size, shape, and the degree of agglomeration. The resulting data are crucial for understanding how synthesis and processing conditions influence the final material's properties.

Furthermore, high-resolution TEM (HRTEM) could potentially be employed to investigate the crystal lattice of this compound. By imaging the atomic planes within a single nanoparticle or nanocrystal, HRTEM can provide information on the crystallinity and identify any crystal defects. Selected Area Electron Diffraction (SAED), a technique often coupled with TEM, could further elucidate the crystal structure by producing diffraction patterns from specific areas of the sample.

The "crystal habit," or the characteristic external shape of a crystal, is a direct manifestation of its internal atomic arrangement and the conditions under which it grew. TEM is an ideal tool for observing the crystal habit of nanoscale materials. For this compound, this could reveal whether the crystals grow in forms such as platelets, needles, or more complex polyhedral shapes, which would be indicative of its crystallographic system and the relative growth rates of its different crystal faces.

Given the absence of specific experimental data, the following table is a hypothetical representation of the type of data that could be generated from a TEM analysis of a hypothetical this compound nanoparticle sample.

| Parameter | Hypothetical Observation | Significance |

| Particle Morphology | Agglomerated, quasi-spherical nanoparticles | Indicates the tendency of the particles to cluster and provides a general idea of their shape. |

| Primary Particle Size | 50 - 100 nm | Defines the size of individual nanoparticles, which influences surface area and reactivity. |

| Crystal Habit | Irregular with some evidence of poorly-defined facets | Suggests that the crystallization process may not have proceeded under ideal equilibrium conditions. |

| Crystallinity | Polycrystalline as determined by SAED patterns | Indicates that the nanoparticles are composed of multiple smaller crystalline domains. |

Thermodynamic and Kinetic Studies of Magnesium Dodecanoate

Thermal Decomposition Mechanisms and Pathways

The thermal decomposition of magnesium dodecanoate (B1226587), like other long-chain carboxylates, is a multi-stage process that begins with the loss of water and proceeds to the breakdown of the organic structure, ultimately yielding a metallic oxide.

Thermogravimetric analysis (TGA) is a fundamental technique used to measure changes in the mass of a substance as a function of temperature. For magnesium carboxylates, TGA curves typically reveal distinct stages of mass loss corresponding to specific chemical events.

Initial mass loss at lower temperatures is characteristic of dehydration. Studies on magnesium stearate (B1226849) show that this process can occur in multiple steps, corresponding to the release of both surface-adsorbed water and bound water of hydration. netzsch.com For instance, one analysis identified two dehydration steps below 125°C: an initial 1.1% mass loss from surface water evaporation, followed by a 2.4% loss from the release of hydrate (B1144303) water. netzsch.com The total mass loss of 3.5% in this range suggests the presence of at least the monohydrate form of magnesium stearate. netzsch.com A separate study observed three smaller mass loss steps (0.5%, 1.1%, and 2.1%) in the temperature range up to 200°C, all of which were identified as water loss. labwrench.com

Following dehydration, the compound remains stable until the onset of the main decomposition of the organic component at significantly higher temperatures. The primary decomposition of magnesium stearate is observed to occur in the temperature range of 300°C to 500°C. researchgate.net

Table 1: Representative TGA Mass Loss Stages for Magnesium Carboxylates (based on Magnesium Stearate Data)

| Temperature Range | Mass Loss (%) | Attributed Process |

| Room Temp. - 125°C | ~1.1% | Release of surface water netzsch.com |

| Room Temp. - 125°C | ~2.4% | Release of hydrate water netzsch.com |

| 300°C - 500°C | Substantial | Main decomposition of the organic chain researchgate.net |

The primary thermal decomposition pathway for magnesium dodecanoate is ketonic decarboxylation. This reaction converts two equivalents of the carboxylate into a symmetric ketone, with carbon dioxide and water as byproducts. wikipedia.org In this specific case, the heating of this compound is expected to yield 12-tricosanone (B1203296). nih.gov This mechanism is well-established for similar compounds; for example, stearone is produced by heating magnesium stearate. wikipedia.org

Ketonic Decarboxylation: Formation of the ketone and magnesium carbonate. Mg(C₁₁H₂₃COO)₂ → (C₁₁H₂₃)₂CO + MgCO₃

Decarbonation of the Intermediate: At higher temperatures, the magnesium carbonate intermediate decomposes, releasing carbon dioxide. MgCO₃ → MgO + CO₂

The final solid residue from this decomposition process is magnesium oxide (MgO), a thermally stable inorganic compound. researchgate.net Analysis of catalysts used in the ketonic decarboxylation of lauric (dodecanoic) acid confirms the formation of magnesium carbonate as an intermediate, which can deactivate the catalyst but decomposes at the high reaction temperatures. osti.gov

Kinetics of Thermal Degradation

The kinetics of thermal degradation describe the rate and mechanism of decomposition reactions. These are crucial for predicting material lifetime and processing stability.

The observed decomposition temperatures in TGA are highly dependent on experimental conditions, particularly the heating rate. A general kinetic principle is that as the heating rate increases, the decomposition temperatures shift to higher values. labwrench.comnetzsch.com This phenomenon occurs because at a faster heating rate, the system has less time to reach the decomposition temperature for a given mass loss, causing the event to be recorded at a higher temperature. netzsch.com This effect is consistently observed across various materials undergoing thermal decomposition. labwrench.com

The composition of the surrounding atmosphere also plays a critical role. The decomposition of the magnesium carbonate intermediate is significantly influenced by the partial pressure of carbon dioxide (CO₂). An inert atmosphere, such as nitrogen, allows the decomposition to proceed at its characteristic temperature. However, conducting the analysis in a CO₂ atmosphere will inhibit the breakdown of magnesium carbonate, shifting its decomposition to a higher temperature range. mdpi.com Similarly, performing the analysis in an oxidizing atmosphere (e.g., air) could introduce additional oxidative decomposition pathways for the organic components. wikipedia.org

Phase Transitions and Thermal Stability

Differential Scanning Calorimetry (DSC) is used to measure heat flow associated with thermal transitions in a material. wikipedia.org For long-chain metal carboxylates like this compound, the thermal behavior is complex, involving more than simple melting.

Studies on magnesium stearate reveal a series of thermal events. Upon initial heating, endothermic peaks are observed between approximately 78°C and 116°C, which are associated with the multi-step release of water, likely overlapping with some structural transitions. netzsch.com A distinct endothermic peak not associated with mass loss, often observed around 145°C, can be attributed to a phase transition, such as melting or a change in the crystalline structure. netzsch.com

The thermal behavior of magnesium stearate is characterized by the formation of multiple thermotropic liquid crystalline phases (mesophases). nih.gov Detailed analysis has identified at least five distinct mesophases at different temperatures, indicating that the material does not undergo a simple, single melting event but rather a series of structural reorganizations. nih.gov Molecular ordering can persist to temperatures beyond 276°C. nih.gov Many of these initial thermal transitions are irreversible, but subsequent heating and cooling cycles can show reproducible and reversible exothermic-endothermic pairs, indicating complex but patterned phase behavior. nih.gov This complex series of transitions from a crystalline solid to various ordered liquid crystalline states before complete decomposition is expected to be characteristic of this compound as well.

Table 2: Observed Thermal Transitions for Magnesium Carboxylates (based on Magnesium Stearate Data)

| Peak Temperature (°C) | Associated Process |

| ~78 - 116 | Dehydration (multi-step) and structural transitions netzsch.com |

| ~145 | Phase transition (e.g., melting) without mass loss netzsch.com |

| Up to ~276 | Persistence of molecular ordering in various mesophases nih.gov |

Solid-State Phase Behavior and Mesophase Formation

This compound, a metallic soap, exhibits specific structural characteristics in its solid state. X-ray diffraction (XRD) studies have revealed that the magnesium ions are arranged in parallel planes. These basal planes are equally spaced, with the fully extended zig-zag chains of the dodecanoate (laurate) fatty acid radicals positioned on both sides of each plane, indicating a well-defined lamellar or single-layer structure.

While specific studies detailing multiple polymorphs of this compound are not extensively documented, it is common for metallic soaps, such as the closely related magnesium stearate, to exist in multiple crystalline forms as well as potentially an amorphous form. nih.gov This suggests the possibility of polymorphism in this compound, where different packing arrangements of the molecules in the crystal lattice could occur depending on the method of preparation and thermal history. The transition between such polymorphic forms would represent a solid-state phase transition.

Furthermore, the formation of mesophases is a known phenomenon in surfactant and metallic soap systems. researchgate.net A mesophase is an intermediate state of matter between a conventional liquid and a solid crystal. In these phases, the molecules may have some degree of orientational order but lack long-range positional order. For metallic soaps, these can include lamellar or hexagonal phases. While the specific formation of mesophases in pure this compound is not detailed in the available research, it is a characteristic behavior for this class of materials under certain conditions of temperature and concentration. researchgate.net

Enthalpy Changes Associated with Transitions

The phase transitions of this compound are accompanied by characteristic changes in enthalpy, which can be studied using thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These transitions include melting and thermal decomposition.

The melting of this compound represents a transition from a solid to a liquid state. This endothermic process occurs at a specific temperature and requires an input of energy known as the enthalpy of fusion.

| Transition | Temperature (°C) | Temperature (K) |

|---|---|---|

| Melting Point | 43.8 | 316.9 |

| Boiling Point | 296.1 | 569.2 |

At higher temperatures, this compound undergoes thermal decomposition. TGA studies indicate that this decomposition is a zero-order kinetic reaction. tpcj.org The process involves the breakdown of the salt into magnesium oxide, a ketone (laurone), and carbon dioxide. tpcj.org This decomposition is an endothermic process with a significant activation energy.

The energy required to initiate this chemical breakdown is the activation energy, which has been determined from thermogravimetric analysis.

| Parameter | Value |

|---|---|

| Reaction Order | Zero Order tpcj.org |

| Activation Energy (Ea) | 28.72 kcal/mol tpcj.org |

Interfacial Chemistry and Film Formation of Magnesium Dodecanoate

Adsorption Mechanisms on Metallic and Oxide Surfaces

The interaction of magnesium dodecanoate (B1226587), or its parent acid, dodecanoic acid, with surfaces is primarily driven by strong chemical interactions that lead to the formation of a self-assembled layer.

The adsorption of dodecanoate onto magnesium-containing surfaces is predominantly a chemical process (chemisorption) rather than a physical one. Research on the surface modification of magnesium oxysulfate whiskers (MOSw) with lauric acid (dodecanoic acid) confirms that the process is chemical adsorption occurring between the acid and the magnesium on the whisker surface. researchgate.net This interaction leads to the formation of specific chemical bonds. Spectroscopic evidence, particularly from solid-state 13C Nuclear Magnetic Resonance (NMR), verifies the creation of COO-Mg bonds, indicated by significant changes in chemical shifts and decreased signal intensity. researchgate.net

Further evidence comes from Fourier Transform Infrared (FTIR) spectroscopy. When dodecanoic acid adsorbs onto magnesium oxide (MgO), characteristic peaks for the symmetric and anti-symmetric stretching of the carboxylate group (COO-) appear around 1450 cm⁻¹ and 1567 cm⁻¹, respectively. rsc.org These peaks are consistent with the spectrum of pure magnesium dodecanoate, confirming the formation of a carboxylate species on the surface. rsc.org This type of adsorption, where the polar carboxylate group interacts with metal sites, is a common feature for carboxylic acids on metal oxide surfaces. chemrxiv.org The coordination chemistry of magnesium allows it to bind with carboxylate ligands, often resulting in discrete coordination compounds or surface complexes. mdpi.comnih.gov This bonding can be viewed as a metal-ligand coordination event at the surface. google.com

Table 1: Spectroscopic Evidence for Chemical Adsorption of Dodecanoate on MgO Surfaces

| Spectroscopic Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| FTIR | Appearance of peaks at ~1450 cm⁻¹ and ~1567 cm⁻¹ after exposing MgO to dodecanoic acid. | Corresponds to symmetric and anti-symmetric stretching of the COO- bond, matching the spectrum of this compound. | rsc.org |

| Solid-State 13C NMR | Significant changes in chemical shift and decrease in intensity for carbon atoms in the carboxyl group. | Confirms the formation of a direct COO-Mg chemical bond on the surface. | researchgate.net |

The mechanism of dodecanoate adsorption on oxide surfaces can be effectively described by an analogy to acid-base neutralization. researchgate.net In this model, the acidic proton of the carboxylic acid (dodecanoic acid) reacts with a basic site on the oxide surface, such as a surface hydroxyl group (OH⁻) or an oxygen anion (O²⁻). Studies investigating the surface modification of magnesium oxysulfate whiskers with lauric acid proposed a reaction mechanism akin to "acid-base neutralization". researchgate.net This is supported by monitoring the pH during the reaction, which provides insight into the dynamic state of this surface reaction. researchgate.net

This concept aligns with broader principles of acid-base equilibria at aqueous interfaces. rsc.org The neutral, protonated form of a carboxylic acid is often more surface-active and enriched at the interface compared to its charged carboxylate form. rsc.orgresearchgate.net The adsorption process on a metal oxide can be seen as a surface-mediated deprotonation, where the oxide surface acts as the base, accepting a proton from the incoming dodecanoic acid molecule and leaving the dodecanoate anion chemically bound to a surface metal cation (like Mg²⁺). researchgate.netchemrxiv.org The basicity of the metal oxide surface is a critical factor; for instance, the basic properties of MgO are known to be modified by natural adsorbates like hydroxyl groups, which in turn affects its reactivity. rsc.org

The nature of the substrate surface significantly dictates the extent and mode of this compound adsorption. Key influencing factors include the surface's chemical composition, crystallinity, and morphology.

Chemical Composition : The presence of oxides and hydroxides is crucial. Adsorption often occurs on a pre-existing thin oxide or hydroxide (B78521) layer rather than on the bare metal. hereon.denih.gov For example, the adsorption of dodecanoic acid on MgO is well-documented. rsc.org The presence of hydroxyl groups on the MgO surface can enhance its reactivity and catalytic activity, which would similarly influence dodecanoate adsorption. rsc.org On magnesium alloys, the surface film is more complex, often containing aluminum oxides (on Mg-Al alloys), which alters the surface chemistry and adsorption behavior. nih.govbenthamopenarchives.com

Surface Morphology and Defects : The physical structure of the surface, including its roughness and the presence of defects, plays a role. The affinity of molecules for a surface can be related to the substrate's morphology and crystallinity. google.com For instance, research on MgO shows that unstable, high-energy planes like (110) and (111) are strongly basic and their presence can be stabilized by hydroxylation, which could create preferential sites for acid adsorption. rsc.org

Surface Energy : The hydrophobicity or hydrophilicity of the surface can influence the initial interaction with the adsorbing molecule. Surface treatments that alter these properties can impact the formation and homogeneity of the resulting organic film. google.commdpi.com

Formation and Characterization of Surface Films and Layers

The adsorption of this compound leads to the formation of thin films or layers on the substrate. The evolution, structure, and morphology of these films can be investigated using a variety of advanced surface science techniques.

In situ spectroscopic techniques are invaluable for monitoring the formation of surface films in real-time, directly at the solid-liquid or solid-gas interface.

Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) : This technique is well-suited for in-situ studies of adsorption from a liquid phase onto a thin film of the substrate material. hereon.dediva-portal.org By coating an ATR crystal with a thin layer of a magnesium compound, one can flow a solution of dodecanoic acid or this compound over it and record FTIR spectra of the surface as the film forms. diva-portal.org This allows for the identification of specific chemical interactions, such as the chemisorption of carboxylate groups, and can track the kinetics of adsorption. hereon.de

In Situ Raman Spectroscopy : Similar to ATR-FTIR, in situ Raman microscopy can be used to study surface film growth during processes like aqueous corrosion. hereon.de It can detect the appearance of new vibrational bands corresponding to the adsorbed dodecanoate molecules, confirming their incorporation into the surface film. hereon.de Raman spectroscopy is particularly useful for detecting changes in the underlying magnesium hydroxide or oxide layer that occur concurrently with the adsorption of the organic species. hereon.de

X-ray Photoelectron Spectroscopy (XPS) : While typically an ex-situ, ultra-high vacuum technique, XPS provides detailed chemical state information about the formed film after exposure. nih.govmdpi.com It can confirm the presence of magnesium, oxygen, and carbon in the expected chemical states for this compound and the underlying magnesium oxide/hydroxide. rsc.orgmdpi.comresearchgate.net By using angle-resolved XPS or ion sputtering, a depth profile of the film's composition can be constructed. nih.gov

The resulting this compound films can range from disordered layers to highly organized structures, depending on the formation conditions. Their morphology and uniformity are critical for their performance.

Film Morphology : The morphology of films formed by long-chain fatty acids and their salts has been extensively studied, often using the Langmuir-Blodgett (LB) technique as a model system. researchgate.netrusnano.comuol.de In these films, the dodecanoate molecules tend to self-assemble with their long acyl chains oriented in a regular fashion, often nearly perpendicular to the surface in a crystalline or hexatic-B structure. researchgate.net On magnesium oxide surfaces, the interaction is a direct chemisorption, but the long hydrocarbon tails can still pack into an ordered, dense layer. researchgate.netrsc.org Electron microscopy techniques like SEM can be used to visualize the surface topography and assess the film's structure. researchgate.net For instance, studies on related systems show that organic inhibitors can tailor the morphology of Mg(OH)₂ crystals, leading to the formation of nanosheets and irregular particles instead of the typical bulk structure. hereon.de

Film Uniformity : Achieving a uniform, defect-free film is often a primary goal. The uniformity can be influenced by preparation methods and substrate properties. On magnesium alloys, for example, increasing the treatment time during in-situ film growth can lead to a more uniform and smooth surface layer. mdpi.com Techniques like dip-coating are widely used to prepare organic coatings, but factors such as withdrawal speed and solution concentration significantly impact the thickness and uniformity of the resulting film. acs.org The presence of heterogeneities on the substrate surface can lead to non-uniform film growth. mdpi.com

Table 2: Techniques for Characterizing this compound Surface Films

| Characterization Aspect | Technique | Information Provided | Reference(s) |

|---|---|---|---|

| Film Evolution | In Situ ATR-FTIR, In Situ Raman Spectroscopy | Real-time monitoring of adsorption kinetics and chemical bond formation at the interface. | hereon.de, diva-portal.org |

| Chemical Composition | X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states (e.g., Mg²⁺, C-O, C-C) of the surface film. | nih.gov, mdpi.com, researchgate.net |

| Film Morphology | Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM) | Visualization of surface topography, structure, and roughness. | researchgate.net, researchgate.net |

| Film Structure/Order | Grazing Incidence X-ray Diffraction (GIXD) | Molecular packing and orientation within the film (often used for model Langmuir-Blodgett films). | researchgate.net |

| Film Uniformity | Ellipsometry, SEM | Measurement of film thickness and assessment of spatial homogeneity. | mdpi.com, acs.org |

Interfacial Molecular Orientation and Packing

The interfacial behavior of this compound is governed by the amphiphilic nature of the dodecanoate anion and the bridging capability of the magnesium cation. The dodecanoate molecule consists of a polar carboxylate head group (-COO⁻) and a long, non-polar hydrocarbon tail (CH₃(CH₂)₁₀-). When forming a film at an interface, such as on a metal substrate or at the air-water interface, these molecules arrange themselves to minimize free energy. This typically results in the hydrophilic carboxylate head groups orienting towards the polar substrate or water subphase, while the hydrophobic hydrocarbon tails point away, creating a non-polar surface. arxiv.orgnumberanalytics.com

The presence of the divalent magnesium cation (Mg²⁺) plays a crucial role in the packing of these molecules. Unlike monovalent cations (like Na⁺ in sodium dodecanoate) which bind to a single carboxylate head, a single Mg²⁺ ion can coordinate with two dodecanoate anions. This bridging action can lead to a more condensed and ordered molecular packing within the film. mdpi.comnih.gov This is analogous to the behavior of other divalent metal soaps where the cation enhances the stability and organization of the micellar or film structure. rsc.org In such arrangements, the hydrocarbon chains tend to align in a parallel fashion, often in a straight "all-trans" conformation, maximizing van der Waals interactions between adjacent chains and leading to a dense, well-ordered monolayer. mdpi.comconicet.gov.ar The ability to form these highly organized films is fundamental to techniques like Langmuir-Blodgett deposition, which allows for the creation of ultra-thin films with precise control over molecular orientation. csic.esbiolinscientific.com

Role in Modifying Substrate Reactivity and Surface Properties

This compound plays a significant role in modifying the surface properties and reactivity of substrates, particularly metals like magnesium and its alloys. frontiersin.orgrsc.org Its application is a key strategy in surface modification aimed at passivating the substrate, thereby altering its chemical reactivity, most notably to enhance corrosion resistance. mdpi.comrsc.org

When applied to a magnesium alloy surface, this compound can be part of a conversion layer. Research has shown that a green and effective protective layer can be formed, comprising a this compound complex and magnesium hydroxide. frontiersin.org This layer acts as a physical barrier, isolating the reactive metal substrate from corrosive elements in the environment. frontiersin.org The formation of such films is often achieved by immersing the substrate in a solution containing a laurate, which reacts with the surface. rsc.org The modification alters the fundamental characteristics of the substrate interface, leading to significant changes in hydrophobicity and surface energy.

Influence on Hydrophobicity and Wettability

One of the most significant effects of forming a this compound layer on a substrate is the drastic increase in hydrophobicity. mdpi.comnih.gov Hydrophobicity, or the ability of a surface to repel water, is quantified by the water contact angle; a contact angle greater than 90° indicates a hydrophobic surface, while an angle over 150° signifies superhydrophobicity. gelest.com

The orientation of the dodecanoate molecules is key to this phenomenon. With the hydrocarbon tails directed away from the substrate, a low-energy, non-polar surface is exposed to the environment. This "waxy" surface prevents the spreading of water droplets, causing them to bead up and exhibit a high contact angle. frontiersin.org Studies on modifying magnesium alloy surfaces, often involving layered double hydroxide (LDH) films, with fatty acids like lauric acid (or its salt, sodium laurate) have demonstrated the ability to create superhydrophobic surfaces. mdpi.comuq.edu.au The resulting high contact angles indicate a significant change in the wettability of the material, making it highly water-repellent. es-france.commdpi.com

Table 1: Water Contact Angle on Modified Magnesium Alloy Surfaces

This table presents data from studies where magnesium alloy surfaces were modified using fatty acids, including laurates, to induce hydrophobicity. The contact angle is a direct measure of wettability.

| Substrate | Modifying Agent | Resulting Water Contact Angle (°) | Reference |

| Anodized AZ31 Mg Alloy | Sodium Laurate | 153.7° | uq.edu.au |

| Anodized AZ31 Mg Alloy | Myristic Acid | 152.0° | uq.edu.au |

| Anodized AZ31 Mg Alloy | Stearic Acid | 150.6° | uq.edu.au |

| MAO-coated Mg-4Li-1Ca Alloy | Zinc Stearate (B1226849) | 153.5° | acs.org |

| AZ61 Mg Alloy | Fluoroalkyl-silane | 165.2° | acs.org |

Modification of Surface Energy

The change in wettability and the induction of hydrophobicity are direct consequences of the modification of the substrate's surface energy. mdpi.com Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. High-energy surfaces are typically hydrophilic and reactive, while low-energy surfaces are hydrophobic and less reactive. uni-lj.si

The application of a this compound film effectively lowers the surface energy of the substrate. mdpi.com The tightly packed, non-polar hydrocarbon chains that form the new surface have very weak interactions with polar liquids like water, resulting in a low critical surface tension. gelest.comaccudynetest.com Research on modifying Mg-Al layered double hydroxide films with agents like sodium laurate has confirmed that these treatments significantly decrease the surface energy, which is crucial for enhancing the protective properties of the coating against corrosion. mdpi.comuq.edu.au By reducing the surface energy, the driving force for wetting and for chemical reactions with the underlying substrate is diminished. mdpi.comuni-lj.si

Table 2: Relationship Between Surface Modification, Surface Energy, and Wettability

This table illustrates the general principle of how surface modification with low-energy materials like this compound alters surface properties.

| Surface State | Dominant Surface Chemistry | Relative Surface Energy | Typical Water Contact Angle | Wettability |

| Unmodified Metal/Metal Oxide | Polar (e.g., -OH groups) | High | < 90° | Hydrophilic |

| Modified with this compound | Non-polar (Alkyl chains) | Low | > 90° | Hydrophobic |

Colloidal and Solution Behavior of Magnesium Dodecanoate

Micellization Processes and Critical Micelle Concentration (CMC)

The formation of micelles is a spontaneous process that occurs when the concentration of a surfactant in a solution reaches a specific threshold known as the Critical Micelle Concentration (CMC). Below the CMC, magnesium dodecanoate (B1226587) exists primarily as individual ions (Mg²⁺ and dodecanoate anions) and behaves as a simple electrolyte. Above the CMC, these molecules aggregate to form thermodynamically stable micelles, leading to abrupt changes in the physicochemical properties of the solution, such as conductivity, surface tension, and ultrasonic velocity. mdpi.commdpi.com This aggregation is primarily driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic dodecanoate tails and the polar solvent molecules. wikipedia.org

The CMC of magnesium dodecanoate is highly dependent on the nature of the solvent system. In non-aqueous or mixed solvent systems, the interactions become more complex. The CMC can be determined using various experimental techniques that detect the onset of micelle formation. Common methods include conductometry, which measures the change in the slope of specific conductance versus concentration, and ultrasonic velocity measurements, which also show a distinct break at the CMC. mdpi.comresearchgate.nettsijournals.com

For instance, studies on this compound (also referred to as magnesium laurate) in a 70:30 (v/v) chloroform-propylene glycol mixture have been conducted to determine its CMC. researchgate.nettsijournals.com The intersection of two straight lines in the plots of specific conductance against soap concentration indicates the CMC. researchgate.net Similarly, ultrasonic velocity measurements reveal a point of inflection at the CMC, signifying changes in the molecular interactions within the solution upon aggregation. tsijournals.com

The CMC values for this compound in a 60/40 chloroform-propylene glycol mixture have been determined through conductivity measurements at various temperatures. researchgate.net

Table 1: Critical Micelle Concentration (CMC) of this compound in 60/40 Chloroform-Propylene Glycol Mixture at Different Temperatures researchgate.net

| Temperature (°C) | CMC (g mol L⁻¹) x 10³ |

|---|---|

| 35 | 11.9 |

| 40 | 12.2 |

| 45 | 12.4 |

| 50 | 13.6 |

Temperature has a complex effect on the micellization of ionic surfactants. researchgate.net For many ionic surfactants in aqueous solutions, the CMC value first decreases with increasing temperature, reaches a minimum, and then increases. mdpi.comscispace.comrice.edu The initial decrease is often attributed to the dehydration of the hydrophilic head groups, which favors aggregation. grafiati.com However, at higher temperatures, the disruption of the structured water layer around the hydrophobic tail and increased thermal motion can hinder micellization, leading to a higher CMC. researchgate.netscispace.com In the case of this compound in a chloroform-propylene glycol mixture, studies have shown that the CMC increases with a rise in temperature from 35°C to 50°C, suggesting that in this specific solvent system, the latter effect is dominant. researchgate.net

Solvent composition significantly alters micellization. The addition of organic co-solvents, like propylene (B89431) glycol to chloroform, can increase the solubility of the monomeric surfactant, thereby increasing the CMC. rsc.orgnepjol.info This occurs because the co-solvent can reduce the polarity of the bulk phase, which in turn weakens the hydrophobic effect—the primary driving force for micellization. nepjol.infonih.gov

Thermodynamic Parameters of Dissociation and Association

The thermodynamics of micellization provide insight into the spontaneity and driving forces of the aggregation process. The standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization can be evaluated from the temperature dependence of the CMC. scispace.compjps.pk

The Gibbs free energy of micellization (ΔG°m) for spontaneous processes is always negative. researchgate.net This negative value arises from the interplay between the enthalpy and entropy changes. researchgate.net The enthalpy of micellization (ΔH°m) reflects the heat changes associated with the process, including the breaking of solvent-solvent bonds and the formation of interactions within the micelle. acs.org At lower temperatures, micellization is often an endothermic process (ΔH°m > 0), becoming exothermic (ΔH°m < 0) as the temperature rises. scispace.compjps.pk

For this compound in a chloroform-propylene glycol mixture, thermodynamic parameters for both the dissociation and micellization (association) processes have been calculated. researchgate.net

Table 2: Thermodynamic Parameters for the Micellization of this compound in 60/40 Chloroform-Propylene Glycol Mixture researchgate.net

| Temperature (°C) | ΔG°m (kJ mol⁻¹) | ΔH°m (kJ mol⁻¹) | ΔS°m (J K⁻¹ mol⁻¹) |

|---|---|---|---|

| 35 | -34.6 | -10.7 | 77.6 |

| 40 | -35.0 | 77.6 | |

| 45 | -35.4 | 77.6 | |

| 50 | -35.8 | 77.6 |

The negative values of ΔG°m indicate the spontaneity of the micellization process. researchgate.net The negative enthalpy change (ΔH°m) suggests the process is exothermic in this specific solvent system and temperature range, while the positive entropy change (ΔS°m) confirms that the process is favored by an increase in randomness. researchgate.net

The stability of a this compound solution is governed by the equilibrium between monomers and micelles, which is influenced by concentration, temperature, and solvent composition. mdpi.com Above the CMC, the formation of micelles creates a thermodynamically stable colloidal dispersion. wikipedia.org The product is generally considered chemically stable under standard ambient conditions. sigmaaldrich.com

The presence of the divalent Mg²⁺ cation plays a crucial role. In colloidal systems, divalent cations can interact strongly with negatively charged surfaces or functional groups. frontiersin.org This strong electrostatic interaction between the Mg²⁺ ion and the carboxylate head groups of the dodecanoate anions contributes to the structure and stability of the resulting micelles. However, at high concentrations, polyvalent cations can also lead to bridging between particles, potentially causing aggregation and reducing colloidal stability. frontiersin.org

Ion-Solvent Interactions and Solvation Phenomena

The magnesium cation (Mg²⁺) is characterized by strong electrostatic interactions with polar solvent molecules like water. mdpi.com It forms distinct hydration shells, with water molecules in the first (inner) shell being tightly bound to the ion. mdpi.com In mixed organic solvents, such as chloroform-propylene glycol or dimethoxyethane, the Mg²⁺ ion will coordinate strongly with the more polar components of the solvent, creating "bound" solvent molecules that can be distinguished from the "free" bulk solvent. researchgate.netnih.gov This strong solvation can restrict the diffusion of the Mg²⁺ ion in the electrolyte. nih.gov

The dodecanoate anion has two distinct parts with different solvation requirements. The hydrophobic hydrocarbon tail interacts unfavorably with polar solvents, which leads to the hydrophobic effect driving micellization. wikipedia.orgnih.gov The hydrophilic carboxylate head group, on the other hand, interacts favorably with polar solvent molecules through ion-dipole interactions. researchgate.net

Spectroscopic Probes of Ion-Carboxylate Interactions

Spectroscopic techniques are powerful tools for elucidating the interactions between magnesium ions and the carboxylate groups of dodecanoate anions in various environments. These methods provide insights into the coordination and binding mechanisms that are fundamental to the compound's colloidal behavior.

Vibrational spectroscopies, such as infrared (IR) spectroscopy, are particularly sensitive to changes in the local environment of the carboxylate group upon interaction with cations. researchgate.net Studies have shown that the antisymmetric and symmetric stretching frequencies of the COO- group are indicative of the nature of the ion-carboxylate interaction. For this compound, characteristic sharp peaks corresponding to these stretches are observed, confirming the formation of magnesium carboxylate species. nih.gov For instance, in a study involving dodecanoic acid adsorbed on magnesium oxide, the formation of this compound was confirmed by the appearance of sharp peaks at 1567 cm⁻¹ and 1450 cm⁻¹, assigned to the antisymmetric and symmetric stretching of the COO bonds, respectively. nih.gov

Electrospray ionization mass spectrometry (ESI-MS) has been employed to study the formation of adducts between magnesium ions and carboxylated compounds in aqueous solutions. researchgate.net These studies reveal that divalent magnesium ions can form various singly charged cluster ions with the general formula (MgₙL₂ₙ₊₁)⁻, where L represents the carboxylate anion. researchgate.net While monofunctionalized acids tend to form dinuclear complexes, poly-functionalized compounds can generate a mix of mononuclear and polynuclear complexes. researchgate.net This indicates that the nature of the carboxylated compound influences the structure of the resulting magnesium complexes.

Nuclear Magnetic Resonance (NMR) spectroscopy has also been utilized to investigate ion-carboxylate interactions, often in mixed surfactant systems. shareok.org These studies help in understanding the changes in the chemical environment of the surfactant molecules upon micellization and interaction with ions.

The table below summarizes key spectroscopic findings related to ion-carboxylate interactions in systems containing magnesium and carboxylates.

| Spectroscopic Technique | System | Key Findings | Reference |

| Infrared (IR) Spectroscopy | Dodecanoic acid on MgO | Formation of this compound confirmed by antisymmetric (1567 cm⁻¹) and symmetric (1450 cm⁻¹) COO⁻ stretching bands. | nih.gov |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Aqueous solutions of low-molecular-weight carboxylic acids and MgCl₂ | Detection of singly charged cluster ions with the general formula (MgₙL₂ₙ₊₁)⁻. | researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Mixed surfactant solutions | Provides insights into the stepwise mechanism of micelle formation and the influence of ions on the process. | shareok.org |

Viscometric and Conductometric Studies of Solution Properties

Viscometric and conductometric studies provide valuable information about the macroscopic properties of this compound solutions, such as micelle formation and solute-solvent interactions. These studies are crucial for understanding how the compound behaves in bulk, which is essential for its various applications.

Viscometric Studies:

The viscosity of this compound solutions has been investigated in non-aqueous and mixed solvent systems. eresearchco.comresearchgate.netsemanticscholar.org Generally, the viscosity of these solutions increases with increasing concentration of the magnesium soap. eresearchco.comresearchgate.net This trend is attributed to the growing tendency of the soap molecules to form aggregates as the concentration rises. eresearchco.comresearchgate.net

A key parameter determined from viscosity measurements is the critical micelle concentration (CMC), which is the concentration at which micelles begin to form. Plots of viscosity versus concentration typically show a break or change in slope at the CMC. eresearchco.com For magnesium laurate in a chloroform-propylene glycol mixture, the viscosity was found to increase with increasing soap concentration, and the CMC was identified from the intersection of two straight lines in the viscosity-concentration plot. eresearchco.com It has also been observed that the CMC values for magnesium laurate increase with increasing temperature. eresearchco.com

Conductometric Studies:

Conductivity measurements are another effective method for determining the CMC and understanding the electrolytic nature of this compound solutions. In studies conducted in a chloroform-propylene glycol mixture, the specific conductance of magnesium laurate solutions was found to increase with both concentration and temperature. researchgate.netresearchgate.net The plots of specific conductance against soap concentration exhibit an intersection of two straight lines, which corresponds to the CMC. researchgate.netresearchgate.net This change in conductivity behavior is due to the association of anions into micelles, which alters the number and mobility of charge carriers in the solution. researchgate.net

These studies indicate that magnesium soaps like magnesium laurate behave as weak electrolytes in such solvent systems. researchgate.netresearchgate.net The molar conductance decreases with increasing concentration, a behavior attributed to the combined effects of the ionic atmosphere, ion solvation, and the formation of ionic micelles. researchgate.net

The table below presents data from viscometric and conductometric studies on this compound (laurate).

| Study Type | Solvent System | Key Parameter | Observation | Reference |

| Viscometry | 60/40 Chloroform-Propylene Glycol (v/v) | Viscosity | Increases with increasing concentration of magnesium laurate. | eresearchco.comresearchgate.net |

| Viscometry | 60/40 Chloroform-Propylene Glycol (v/v) | Critical Micelle Concentration (CMC) | Determined from the break in the viscosity vs. concentration plot; increases with temperature. | eresearchco.com |

| Conductometry | 60/40 Chloroform-Propylene Glycol (v/v) | Specific Conductance | Increases with increasing concentration and temperature. | researchgate.netresearchgate.net |

| Conductometry | 60/40 Chloroform-Propylene Glycol (v/v) | Critical Micelle Concentration (CMC) | Determined from the intersection of two lines in the specific conductance vs. concentration plot. | researchgate.netresearchgate.net |

| Conductometry | 60/40 Chloroform-Propylene Glycol (v/v) | Molar Conductance | Decreases with increasing concentration. | researchgate.net |

Advanced Applications of Magnesium Dodecanoate in Materials Science and Engineering

Lubrication and Tribological Performance Enhancement

In the field of tribology, the study of friction, wear, and lubrication, magnesium dodecanoate (B1226587) is recognized for its potential as a lubricant additive. Its primary function is to reduce friction between moving surfaces and protect them from wear, thereby extending the operational life of mechanical components.

Magnesium dodecanoate contributes to the reduction of friction and wear in lubricated systems. While direct studies exclusively on this compound are specific, the performance of metallic soaps, including magnesium salts of fatty acids, is well-documented. These compounds function by forming a protective layer on metal surfaces, which helps to prevent direct metal-to-metal contact under boundary lubrication conditions. The long hydrocarbon chains of the dodecanoate molecules align on the surface, creating a low-shear interface that reduces the coefficient of friction.

Research into related magnesium compounds has demonstrated significant improvements in tribological performance. For instance, magnesium-based additives have been shown to minimize coefficients of friction and wear scar diameters in four-ball tests. nih.gov The addition of magnesium compounds to lubricating oils can enhance their anti-wear properties and load-carrying capacities. minglanchem.comresearchgate.net In one study, an alloy containing lead, cadmium, and magnesium exhibited improved anti-friction properties, with the magnesium hardening and toughening the other metallic constituents. google.com

Table 1: Tribological Performance of Lubricants with Magnesium-based Additives

| Lubricant Composition | Test Condition | Coefficient of Friction Reduction (%) | Wear Scar Diameter (WSD) Reduction (%) |

|---|---|---|---|

| Base Oil + 0.5 wt% Mg(ReO₄)₂ | Four-Ball Test | 30.8 | 28.5 |

This table presents data on related magnesium compounds to illustrate the potential antiwear and antifriction benefits.

The effectiveness of this compound as an antiwear and antifriction additive is largely attributed to its ability to form a protective tribofilm on interacting surfaces. rit.edu During the lubrication process, particularly under conditions of high pressure and temperature at asperity contacts, the this compound can decompose and react with the metal surface. This tribochemical reaction leads to the formation of a durable, thin film.

This reaction layer, or tribofilm, is composed of complex magnesium-containing compounds and organometallic species. researchgate.net It acts as a sacrificial layer that is more easily sheared than the underlying metal, which reduces friction. Furthermore, this film physically separates the sliding surfaces, preventing adhesive wear and mitigating abrasive and corrosive damage. The presence of elements like magnesium, carbon, and oxygen within these films has been confirmed through surface analysis techniques in studies of related additives. researchgate.net

Lubricating oils are complex formulations containing a variety of additives designed to perform different functions. The interaction between these additives can be synergistic, antagonistic, or neutral. This compound, when used in a lubricant formulation, can interact with other common additives such as antioxidants, detergents, and other antiwear agents like zinc dialkyldithiophosphate (ZDDP).